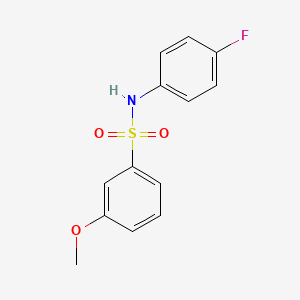

N-(4-氟苯基)-3-甲氧基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-fluorophenyl)-3-methoxybenzenesulfonamide, also known as F 13640, is a chemical compound that belongs to the class of sulfonamides. It has been synthesized for its potential use in scientific research due to its unique properties.

科学研究应用

Chromatography and Mass Spectrometry

“N-(4-fluorophenyl)-3-methoxybenzenesulfonamide” has been used in Chromatography and Mass Spectrometry applications . It is used in the measuring apparatus needed for chromatography, or the proteins used to fulfill sample manipulation during mass spectrometry .

Biological Research and Pharmaceuticals

This compound, also referred to as Fluoromethylhydrazinecarboxamide (FMH) , is a derivative of hydrazine and has applications in the fields of biological research and pharmaceuticals. FMH is a potent inhibitor of mitochondrial complex II, which makes it an essential tool in studying the electron transport chain in cellular respiration.

Mitochondrial Dysfunction Studies

FMH has been found to inhibit mitochondrial Complex II enzyme activity, which leads to a decrease in ATP (Adenosine Triphosphate) production, an essential molecule used for cellular energy metabolism. This makes it useful in studies related to mitochondrial dysfunction.

Respiration Studies

Reactive Oxygen Species Measurements

FMH is used to study Complex II-mediated reactive oxygen species (ROS) production. ROS are chemically reactive molecules containing oxygen, and their production is a key aspect of cellular metabolism.

Bacterial Metabolic Pathways

FMH is also used to study the metabolic pathways of bacteria. This can help researchers understand how bacteria metabolize different compounds, which can be useful in developing new antibiotics or other treatments.

Inhibition of Bacterial Transcarbamylase Enzymes

Another application of FMH is in the study of the inhibition of bacterial transcarbamylase enzymes. These enzymes are involved in the synthesis of amino acids in bacteria, so understanding how to inhibit them could lead to the development of new antibacterial drugs.

Antimicrobial Agents

Some derivatives of “N-(4-fluorophenyl)-3-methoxybenzenesulfonamide” have been synthesized and screened for their antibacterial and antifungal activities. This research is crucial in the field of medicinal chemistry, exploring the potential of these compounds as antimicrobial agents.

未来方向

作用机制

Target of Action

Similar compounds have been known to target enzymes like carbonic anhydrase 2 . This enzyme plays a crucial role in maintaining pH balance in the body by catalyzing the reversible reaction of carbon dioxide and water into bicarbonate and protons.

Mode of Action

Based on the structure and properties of similar compounds, it can be hypothesized that it may interact with its target enzyme, possibly inhibiting its function . This inhibition could lead to changes in the biochemical processes regulated by the enzyme.

Biochemical Pathways

If we consider its potential target, carbonic anhydrase 2, the compound could impact the carbon dioxide transport and ph regulation in the body .

Pharmacokinetics

Similar compounds have been predicted to have good pharmacokinetic properties . These properties can significantly impact the bioavailability of the compound, determining how effectively it can reach its target site and exert its effects.

属性

IUPAC Name |

N-(4-fluorophenyl)-3-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO3S/c1-18-12-3-2-4-13(9-12)19(16,17)15-11-7-5-10(14)6-8-11/h2-9,15H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYPWRUJBZQRKGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-fluoro-5-methyl-2-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyridine](/img/structure/B2891012.png)

![3-[N-(4-methoxyphenyl)2,4-dimethylbenzenesulfonamido]propanoic acid](/img/structure/B2891016.png)

![4-[(Dimethylamino)methyl]quinolin-3-ol dihydrochloride](/img/structure/B2891017.png)

![(E)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2891022.png)

![Tert-butyl 3-amino-8-oxa-1-azaspiro[4.5]decane-1-carboxylate;hydrochloride](/img/structure/B2891030.png)